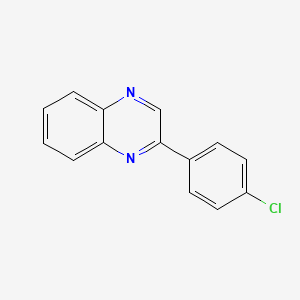

2-(4-Chlorophenyl)quinoxaline

Vue d'ensemble

Description

2-(4-Chlorophenyl)quinoxaline is a molecular compound with the formula C14H9ClN2. It has an average mass of 240.688 Da and a monoisotopic mass of 240.045425 Da .

Synthesis Analysis

The synthesis of 3-(4-Chlorophenyl)-N-phenylquinoxalin-2-amine involves the addition of a mixture of α-oxodithioester and amine to the ice-cooled solution of sodium hydride in the solvent dimethylformamide (DMF). The reaction mixture is stirred for about 2-3 hours .Molecular Structure Analysis

The compound crystallizes in the orthorhombic crystal system with the space group P 2 1 2 1 2 1. The structure exhibits C–H⋯N intermolecular interaction and π⋯π interactions. The structural and electronic properties of the molecule were investigated by density functional theory method with B3LYP hybrid functional .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-Chlorophenyl)quinoxaline, focusing on six unique fields:

Antimicrobial Agents

2-(4-Chlorophenyl)quinoxaline: has shown significant potential as an antimicrobial agent. Its derivatives have been studied for their ability to inhibit the growth of various bacteria and fungi. This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Anticancer Research

This compound has been explored for its anticancer properties. Studies have demonstrated that 2-(4-Chlorophenyl)quinoxaline and its derivatives can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Its ability to target specific cancer cell lines without affecting normal cells is particularly noteworthy .

Anti-inflammatory Applications

Research has indicated that 2-(4-Chlorophenyl)quinoxaline possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis .

Antiviral Activity

The antiviral potential of 2-(4-Chlorophenyl)quinoxaline has been investigated, particularly against viruses like HIV and hepatitis. Its ability to interfere with viral replication processes makes it a promising candidate for antiviral drug development .

Neuroprotective Effects

Studies have shown that 2-(4-Chlorophenyl)quinoxaline can have neuroprotective effects. It has been found to protect neurons from oxidative stress and apoptosis, which are common pathways in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .

Agricultural Applications

In agriculture, 2-(4-Chlorophenyl)quinoxaline has been explored for its potential as a pesticide. Its effectiveness against various plant pathogens and pests can help in developing safer and more effective agricultural chemicals, contributing to sustainable farming practices .

Mécanisme D'action

Target of Action

2-(4-Chlorophenyl)quinoxaline, a derivative of quinazoline, is known to interact with multiple targets. Quinazoline derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved .

Biochemical Pathways

Quinazoline derivatives, including 2-(4-Chlorophenyl)quinoxaline, are known to impact a variety of biochemical pathways. For instance, they have been reported to exhibit anti-cancer activity by inhibiting DNA replication through inhibition of DNA gyrase and topoisomerase IV activities .

Pharmacokinetics

It is known that the use of multiple drug combinations, such as those involving quinazoline derivatives, can often lead to altered pharmacokinetics, which may result in severe unintended outcomes that may result in the failure of the treatment .

Result of Action

The result of the action of 2-(4-Chlorophenyl)quinoxaline is dependent on its mode of action and the biochemical pathways it impacts. For instance, its involvement in the BER pathway suggests it may play a role in DNA repair and thus influence cell survival .

Action Environment

The action of 2-(4-Chlorophenyl)quinoxaline can be influenced by various environmental factors. For instance, the thermal decomposition of similar sensors has been studied by means of differential scanning calorimetry (DSC), thermogravimetry (TG), and differential thermogravimetry (DTG) to signify their utility at variable temperatures .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNHNADKPCWVDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601307215 | |

| Record name | 2-(4-Chlorophenyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)quinoxaline | |

CAS RN |

17286-63-4 | |

| Record name | 2-(4-Chlorophenyl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17286-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

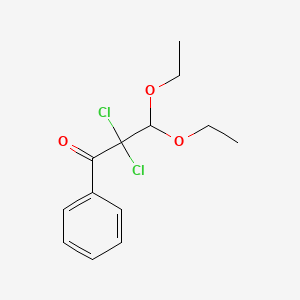

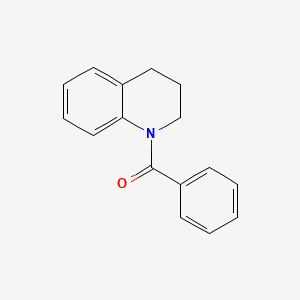

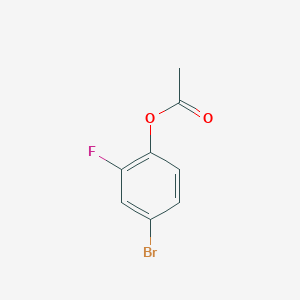

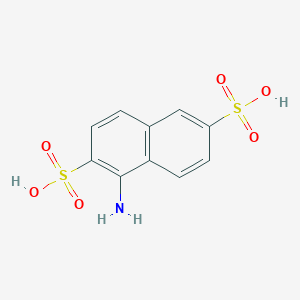

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3034345.png)

![3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B3034347.png)

methanone](/img/structure/B3034348.png)

methanone](/img/structure/B3034349.png)

![3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3034353.png)